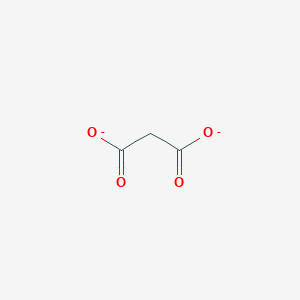
Malonate
Vue d'ensemble
Description
L’ion malonate est la forme ionisée de l’acide malonique, également connu sous le nom d’acide propanedioïque. C’est un acide dicarboxylique de formule chimique ( \text{C}3\text{H}_2\text{O}_4^{2-} ). L’ion this compound est couramment utilisé en synthèse organique et est connu pour son rôle dans la synthèse malonique, une méthode de préparation des acides carboxyliques.
Applications De Recherche Scientifique
Chemistry
The malonate ion is widely used in organic synthesis, particularly in the malonic ester synthesis, which is a method for preparing carboxylic acids. It is also used in the synthesis of barbiturates and other pharmaceuticals .
Biology
In biological systems, this compound is known to inhibit succinate dehydrogenase, an enzyme involved in the Krebs cycle. This inhibition can be used to study metabolic pathways and the effects of enzyme inhibition on cellular respiration .
Medicine
This compound derivatives are used in the synthesis of various pharmaceuticals, including anticonvulsants and sedatives. The inhibition of succinate dehydrogenase by this compound is also being studied for its potential therapeutic applications .
Industry
Malonic acid and its derivatives are used in the production of polymers, resins, and plasticizers. They are also used as intermediates in the synthesis of agrochemicals and other industrial chemicals .
Mécanisme D'action
L’ion malonate exerce ses effets principalement par l’inhibition de la succinate déshydrogénase, une enzyme du cycle de Krebs. Cette inhibition perturbe le flux normal des électrons dans la chaîne de transport des électrons mitochondriale, conduisant à une diminution de la production d’ATP et à une augmentation des espèces réactives de l’oxygène . L’ion this compound se lie au site actif de la succinate déshydrogénase, empêchant l’enzyme de catalyser l’oxydation du succinate en fumarate .
Safety and Hazards
Orientations Futures
There is an urgent need to find novel treatments for combating multidrug-resistant bacteria . Sodium malonate, a natural, non-hazardous, small molecule, has been discovered as a novel efflux pump inhibitor (EPI) of AcrAB-TolC, the main multidrug efflux pump of the Enterobacteriaceae family . This supports the development of malonic acid/sodium this compound and its derivatives as promising EPIs for augmenting antibiotic efficacy when treating multidrug-resistant bacterial infections .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’acide malonique peut être synthétisé par hydrolyse du malonate de diéthyle ou du this compound de diméthyle. La préparation classique implique la réaction de l’acide chloroacétique avec le cyanure de sodium pour former l’acide cyanoacétique, qui est ensuite hydrolysé en acide malonique {_svg_1}.
Méthodes de production industrielle
Industriellement, l’acide malonique est produit par hydrolyse du this compound de diéthyle ou du this compound de diméthyle. Ce processus implique l’utilisation d’acides ou de bases forts pour briser les liaisons esters, conduisant à la formation d’acide malonique .
Analyse Des Réactions Chimiques
Types de réactions
Alkylation : L’ion malonate peut subir des réactions d’alkylation où il réagit avec les halogénoalcanes pour former des esters maloniques substitués.
Décarboxylation : L’acide malonique et ses dérivés peuvent subir une décarboxylation pour former de l’acide acétique et du dioxyde de carbone.
Estérification : L’acide malonique peut réagir avec des alcools pour former des esters, tels que le this compound de diéthyle.
Réactifs et conditions courants
Décarboxylation : Chauffer l’acide malonique ou ses dérivés en présence d’un acide ou d’une base forte.
Estérification : Des alcools et des acides forts comme l’acide sulfurique sont utilisés pour catalyser la réaction d’estérification.
Principaux produits
Alkylation : Esters maloniques substitués.
Décarboxylation : Acide acétique et dioxyde de carbone.
Estérification : This compound de diéthyle ou autres esters.
Applications de la recherche scientifique
Chimie
L’ion this compound est largement utilisé en synthèse organique, en particulier dans la synthèse malonique, qui est une méthode de préparation des acides carboxyliques. Il est également utilisé dans la synthèse des barbituriques et d’autres produits pharmaceutiques .
Biologie
Dans les systèmes biologiques, le this compound est connu pour inhiber la succinate déshydrogénase, une enzyme impliquée dans le cycle de Krebs. Cette inhibition peut être utilisée pour étudier les voies métaboliques et les effets de l’inhibition enzymatique sur la respiration cellulaire .
Médecine
Les dérivés du this compound sont utilisés dans la synthèse de divers produits pharmaceutiques, y compris les anticonvulsivants et les sédatifs. L’inhibition de la succinate déshydrogénase par le this compound est également étudiée pour ses applications thérapeutiques potentielles .
Industrie
L’acide malonique et ses dérivés sont utilisés dans la production de polymères, de résines et de plastifiants. Ils sont également utilisés comme intermédiaires dans la synthèse de produits agrochimiques et d’autres produits chimiques industriels .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide oxalique : Un autre acide dicarboxylique ayant des propriétés similaires mais une structure différente.
Acide succinique : Un acide dicarboxylique qui est également impliqué dans le cycle de Krebs mais n’inhibe pas la succinate déshydrogénase.
Acide fumarique : Un acide dicarboxylique qui est un intermédiaire du cycle de Krebs.
Unicité
L’ion malonate est unique dans sa capacité à inhiber la succinate déshydrogénase, ce qui en fait un outil précieux pour étudier les voies métaboliques et l’inhibition enzymatique. Son rôle dans la synthèse malonique le distingue également des autres acides dicarboxyliques .
Propriétés
IUPAC Name |
propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOBLEOULBTSOW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O4-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166020 | |
| Record name | Malonic acid, ion(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156-80-9 | |
| Record name | Malonate(2-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malonic acid, ion(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPANEDIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N2NU7R76L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


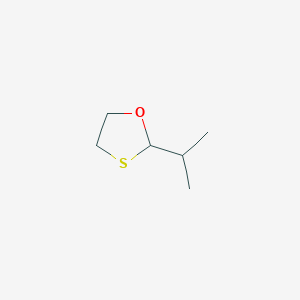
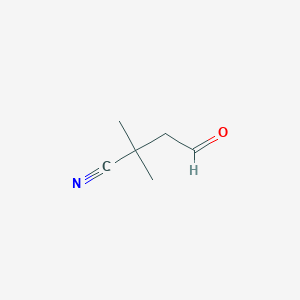

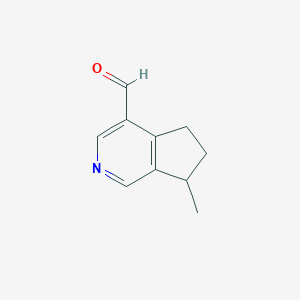
![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)
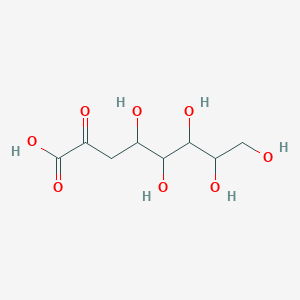
![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)
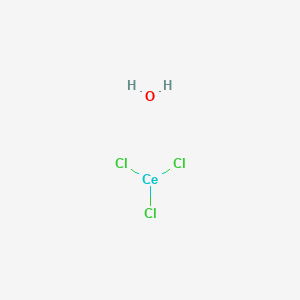
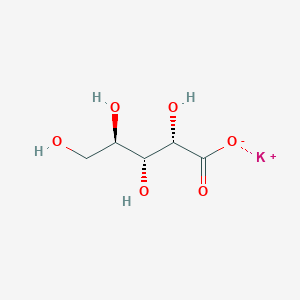
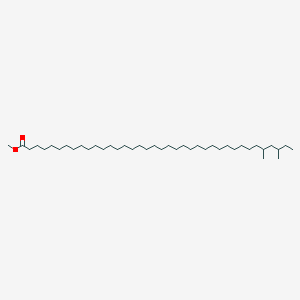

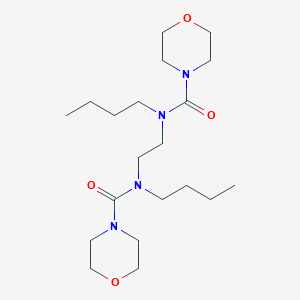
![1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-](/img/structure/B93787.png)

